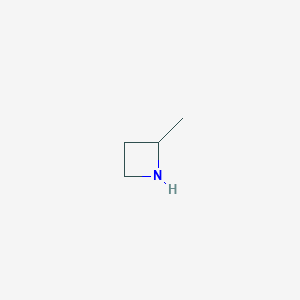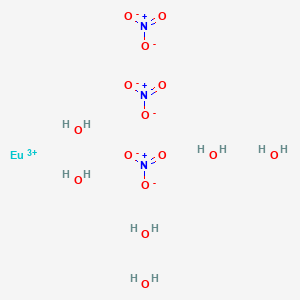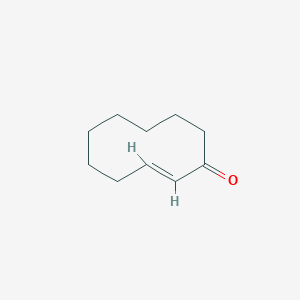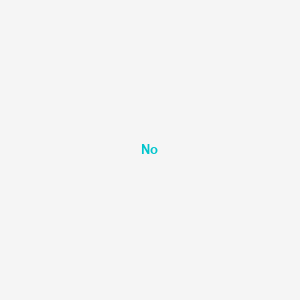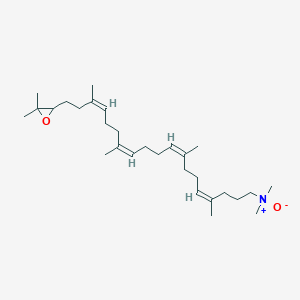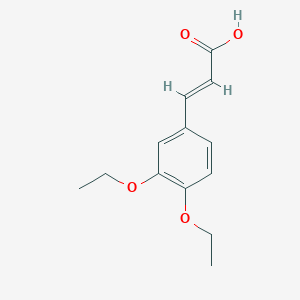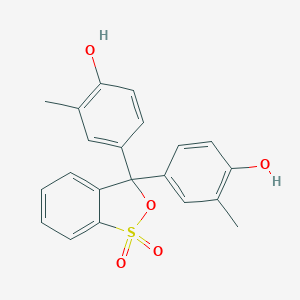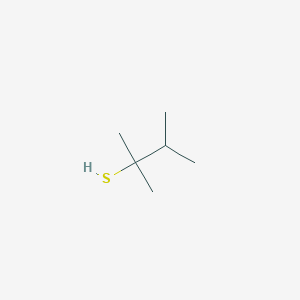
2,3-Dimethyl-2-butanethiol
Descripción general
Descripción
2,3-Dimethyl-2-butanethiol is an organic compound with the molecular formula C6H14S. It is a thiol, characterized by the presence of a sulfur atom bonded to a carbon atom. Thiols are known for their strong and often unpleasant odors, and this compound is no exception. This compound is used in various chemical applications due to its unique properties.
Mecanismo De Acción
Target of Action
2,3-Dimethyl-2-butanethiol is a sulfur analog of alcohols, also known as a thiol . The primary targets of thiols are typically biological macromolecules with which they can form disulfide bonds .
Mode of Action
Thiols, including this compound, can undergo oxidation reactions to form disulfides . This reaction can be easily reversed, and a disulfide can be reduced back to a thiol by treatment with zinc and acid . This thiol-disulfide interconversion is a key part of numerous biological processes .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its ability to form and break disulfide bonds . Disulfide formation is involved in defining the structure and three-dimensional conformations of proteins, where disulfide “bridges” often form cross-links between cysteine amino-acid units in the protein chains . Disulfide formation is also involved in the process by which cells protect themselves from oxidative degradation .
Result of Action
The molecular and cellular effects of this compound’s action would be expected to relate to its ability to form and break disulfide bonds. This could potentially affect the structure and function of proteins, and the cellular redox state .
Action Environment
Environmental factors such as pH, temperature, and the presence of oxidizing or reducing agents could influence the action, efficacy, and stability of this compound. For example, an oxidizing environment would favor the formation of disulfide bonds, while a reducing environment would favor the reduction of disulfide bonds back to thiols .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-2-butanethiol typically involves the reaction of 2,3-dimethyl-2-butene with hydrogen sulfide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are meticulously controlled. The process involves the continuous feeding of reactants and the removal of by-products to maintain the efficiency of the reaction. The final product is then purified using distillation or other separation techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form disulfides. For example, it can be oxidized by bromine or iodine to yield 2,3-dimethyl-2-butanedisulfide.
Reduction: This compound can be reduced to form the corresponding hydrocarbon, 2,3-dimethylbutane, by removing the sulfur atom.
Substitution: It can participate in substitution reactions where the thiol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Bromine, iodine, and hydrogen peroxide are commonly used oxidizing agents.
Reducing Agents: Hydrogen gas in the presence of a catalyst can be used for reduction reactions.
Substitution Reagents: Various alkyl halides and other electrophiles can be used for substitution reactions.
Major Products:
Oxidation: 2,3-Dimethyl-2-butanedisulfide.
Reduction: 2,3-Dimethylbutane.
Substitution: Depending on the substituent, various alkylated products can be formed.
Aplicaciones Científicas De Investigación
2,3-Dimethyl-2-butanethiol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It can be used in studies involving thiol-containing enzymes and proteins.
Medicine: Research into thiol-based drugs often involves compounds like this compound.
Industry: It is used in the production of flavors and fragrances, as well as in the synthesis of other sulfur-containing compounds.
Comparación Con Compuestos Similares
Ethanethiol: Another thiol with a simpler structure, used in similar applications.
2-Mercaptoethanol: A thiol used in biochemistry for reducing disulfide bonds in proteins.
3-Methyl-1-butanethiol: Known for its strong odor, used in flavor and fragrance industries.
Uniqueness: 2,3-Dimethyl-2-butanethiol is unique due to its branched structure, which imparts different chemical properties compared to linear thiols. This branching can affect its reactivity and the types of products formed in chemical reactions.
Propiedades
IUPAC Name |
2,3-dimethylbutane-2-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14S/c1-5(2)6(3,4)7/h5,7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJLQECEGNIMNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167673 | |
| Record name | 2-Butanethiol, 2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1639-01-6 | |
| Record name | 2-Butanethiol, 2,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001639016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butanethiol, 2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What was the purpose of investigating 2,3-dimethyl-2-butanethiol as a potential gas odorant?
A: The research aimed to identify new and effective gas odorants. Natural gas is odorless, and adding a distinct odorant is crucial for detecting leaks and ensuring public safety. The study focused on comparing the properties of this compound with existing odorants to evaluate its suitability as a replacement or addition to the current options. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


